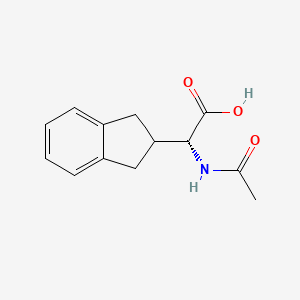

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Overview

Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-nitrobenzaldehyde with malonic acid followed by decarboxylation to form 4-nitrophenylacetic acid. The resulting acid is then reacted with ethyl bromide to form ethyl 4-nitrophenylacetate, which is then reduced to 4-aminophenylacetic acid. The final step involves the reaction of 4-aminophenylacetic acid with butyraldehyde to form 3-amino-4-(4-nitrophenyl)butanoic acid, which is then converted to its hydrochloride salt form.Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1.Chemical Reactions Analysis

This compound has been used as a reversible inhibitor of some enzymes. It has been used as an inhibitor of the enzyme inositol-1,4,5-trisphosphate 3-kinase (IP3K), which is involved in the regulation of intracellular calcium levels.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.674 and a monoisotopic mass of 260.056396 Da .Scientific Research Applications

Carcinogen Metabolite Biomarkers

Measurement of human urinary carcinogen metabolites offers insights into tobacco-related cancer research. Techniques for quantifying carcinogens and their metabolites in urine are highlighted for their utility in understanding carcinogen dose, exposure differentiation, and metabolism in humans. Such methodologies could theoretically apply to studying metabolites of "(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride" in pharmaceutical or toxicological contexts (Hecht, 2002).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are employed for degrading recalcitrant compounds in water, showcasing pathways and by-products of drug degradation. This review could guide research into the environmental breakdown or detoxification of similar compounds, including potential applications in drug synthesis and environmental safety (Qutob et al., 2022).

Analytical Techniques for Amino Acids and Proteins

The ninhydrin reaction, vital for analyzing amino acids, peptides, and proteins in various scientific disciplines, could be essential for studying "this compound" in biological samples or for synthesizing derivatives for research applications (Friedman, 2004).

Nitrogenous Disinfection By-products

Research on nitrogenous disinfection by-products (N-DBPs) in water, including their formation, control, and impact on human health, may parallel investigations into the environmental and health implications of similar nitrogen-containing compounds. Understanding the behavior and mitigation strategies for N-DBPs can inform safety and regulatory standards for related chemicals (Bond, Templeton, & Graham, 2011).

Mechanism of Action

Target of Action

It’s known that nitrophenyl compounds often interact with enzymes such as esterases and lipases .

Mode of Action

Nitrophenyl compounds are often used as substrates in enzyme assays, where they are acted upon by enzymes such as esterases and lipases . The hydrolysis of these compounds by these enzymes releases the chromophore, 4-nitrophenolate, which can be spectrophotometrically analyzed .

Biochemical Pathways

Nitrophenyl compounds are often involved in reactions such as protodeboronation and reduction .

Safety and Hazards

properties

IUPAC Name |

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661580 | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331763-78-1 | |

| Record name | Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)